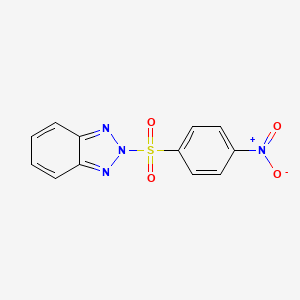![molecular formula C19H18N4O4 B2412382 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 2034516-02-2](/img/structure/B2412382.png)
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic compound with a complex structure that exhibits significant potential in various fields such as medicinal chemistry, pharmacology, and material science. This compound's unique arrangement of functional groups and its chemical reactivity make it a valuable subject of study for researchers looking to develop new drugs or materials.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the preparation of intermediate compounds followed by their sequential modification to obtain the final product. Common steps may include:
The synthesis of the pyrrolopyridine core via cyclization reactions.
The formation of the isoxazole ring through reactions involving nitrile oxides.
The coupling of functional groups using established organic synthesis techniques such as esterification, amidation, and substitution reactions.
Industrial Production Methods
For large-scale production, optimizing reaction conditions such as temperature, pH, and solvent choice is crucial. Catalysts may be employed to enhance reaction rates and yields. Process intensification strategies like flow chemistry and microwave-assisted synthesis can further improve efficiency and scalability.
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Formation of oxides or reactive oxygen species.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitutions on the pyridine and furan rings.
Common Reagents and Conditions
Reagents such as hydrides (for reductions), oxidants (for oxidations), and halogenating agents (for substitutions) are commonly used. Reactions typically occur under controlled conditions of temperature and pH to ensure specificity and yield.
Major Products
Major products from these reactions include derivatives with modified functional groups, such as hydroxylated, halogenated, or esterified compounds, each exhibiting unique properties for further applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Serving as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules, potentially leading to new insights in biochemistry.
Medicine: : Explored for therapeutic uses, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: : Applications in material science, such as the development of novel polymers or advanced materials.
Wirkmechanismus
The compound's mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors, influencing their activity and thus modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate conversion.
Vergleich Mit ähnlichen Verbindungen
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is compared to similar compounds like N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide, highlighting differences in biological activity and chemical reactivity. The uniqueness of the furan ring in the isoxazole structure imparts distinct properties, such as increased polarity or hydrogen bonding capability, differentiating it from its analogs.
By covering the synthesis, reactions, applications, and comparisons, we've captured a comprehensive overview of this fascinating compound. Cheers to diving deep into the intricacies of chemistry!
Eigenschaften
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-2-22-8-5-13-6-9-23(19(25)17(13)22)10-7-20-18(24)14-12-16(27-21-14)15-4-3-11-26-15/h3-6,8-9,11-12H,2,7,10H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUQWENZNLAVCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412306.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2412307.png)

![3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2412310.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2412313.png)

![2-chloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}pyridine-3-sulfonamide](/img/structure/B2412315.png)

![N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2412317.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2412320.png)

